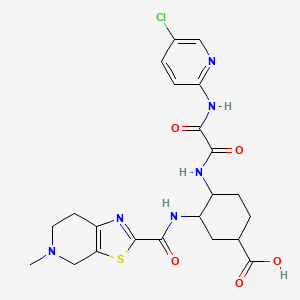

Edoxaban 4-Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Edoxaban 4-Carboxylic Acid is a derivative of Edoxaban, a novel oral anticoagulant used to prevent stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa, a key protein in the coagulation cascade . This compound is crucial in the pharmaceutical industry for its role in the synthesis and development of anticoagulant drugs.

Preparation Methods

The preparation of Edoxaban 4-Carboxylic Acid involves several synthetic routes and reaction conditions. One common method includes the condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . Another method involves reacting a compound with acyl chloride in an organic solvent under the action of alkali . These processes are designed to be cost-effective, environmentally friendly, and suitable for commercial-scale production.

Chemical Reactions Analysis

Edoxaban 4-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule

Common reagents used in these reactions include thionyl chloride for converting carboxylic acids into acid chlorides and strong acids like HCl or H₂SO₄ to enhance reactivity . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Edoxaban 4-Carboxylic Acid has numerous scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various anticoagulant drugs.

Biology: The compound is studied for its interactions with biological molecules and its role in inhibiting Factor Xa.

Medicine: It is crucial in developing anticoagulant therapies for preventing stroke and systemic embolism.

Industry: The compound is used in large-scale production processes for pharmaceutical drugs

Mechanism of Action

Edoxaban 4-Carboxylic Acid exerts its effects by inhibiting Factor Xa, a serine protease responsible for the generation of thrombin . By binding directly to the active site of Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, reducing the risk of clot formation.

Comparison with Similar Compounds

Edoxaban 4-Carboxylic Acid can be compared with other similar compounds such as:

Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.

Apixaban: Also a direct Factor Xa inhibitor used for anticoagulation.

Dabigatran: A direct thrombin inhibitor with a different target in the coagulation cascade.

The uniqueness of this compound lies in its specific binding affinity and selectivity for Factor Xa, making it a valuable compound in anticoagulant therapy.

Biological Activity

Edoxaban 4-Carboxylic Acid (4CA-EDX) is a significant metabolite of the oral anticoagulant edoxaban, which is primarily used for stroke prevention in patients with nonvalvular atrial fibrillation and for the treatment of venous thromboembolism. Understanding the biological activity of 4CA-EDX is crucial for evaluating its pharmacological implications, safety, and efficacy.

1. Pharmacokinetics and Metabolism

Edoxaban undergoes metabolism primarily through carboxylesterase-1 to form 4CA-EDX and through cytochrome P450 enzymes to produce N-desmethyl edoxaban (ND-EDX). The pharmacokinetic profile of 4CA-EDX shows comparable anti-FXa activity to that of edoxaban itself, contributing to its overall anticoagulant effect.

- Bioavailability : Edoxaban has an oral bioavailability of approximately 62% .

- Volume of Distribution : The steady-state volume of distribution is about 107 L .

- Half-life : Edoxaban has a half-life of around 10 hours, while the half-life of its metabolites varies .

2. Biological Activity and Efficacy

The biological activity of edoxaban and its metabolites, including 4CA-EDX, is assessed primarily through their ability to inhibit factor Xa, a key enzyme in the coagulation cascade.

Table 1: Anti-FXa Activity Comparison

| Compound | Anti-FXa Activity (nM) | Half-life (hours) | Bioavailability (%) |

|---|---|---|---|

| Edoxaban | 3.0 | 10 | 62 |

| Edoxaban 4CA | Comparable to edoxaban | Varies | N/A |

| N-desmethyl EDX | Comparable to edoxaban | Varies | N/A |

3. Clinical Studies and Findings

Recent studies have highlighted the clinical implications of using edoxaban and its metabolites in various patient populations.

Case Study: Efficacy in Atrial Fibrillation

A prospective study evaluated the effectiveness of edoxaban in resolving left atrial thrombosis in patients with atrial fibrillation. The results indicated a significant reduction in thrombus area after four weeks of treatment:

- Thrombus Resolution : Over 50% resolution was observed in patients treated with edoxaban .

- Echocardiographic Findings : Patients with thrombus resolution had smaller left atrial diameters and higher ejection fractions compared to those without resolution .

Study on Reversal Agents

Another study investigated the reversal of edoxaban's anticoagulant effects using a prothrombin complex concentrate (4F-PCC). The findings demonstrated that:

- Reversal Effect : A dose-dependent reversal was observed, with complete reversal at a dose of 50 IU/kg of 4F-PCC .

4. Safety Profile and Adverse Effects

Edoxaban's safety profile has been evaluated in large cohorts, revealing a lower incidence of major bleeding compared to other direct oral anticoagulants (DOACs).

- Adverse Events : The most common treatment-emergent adverse events (TEAEs) were gastrointestinal disorders, with gastrointestinal hemorrhages being the most prevalent .

5. Conclusion

This compound plays a crucial role in the pharmacological efficacy of edoxaban as an anticoagulant. Its comparable anti-FXa activity suggests that it contributes significantly to the therapeutic effects observed in clinical settings. Ongoing research continues to refine our understanding of its biological activity, safety, and potential as a therapeutic target in anticoagulation therapy.

Properties

IUPAC Name |

4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYMJNYAASVNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.